(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is a chemical compound belonging to the class of acrylates, which are esters of acrylic acid. This compound features a unique structure characterized by a dioxane ring, contributing to its distinctive chemical properties and potential applications. Acrylates are widely recognized for their utility in various fields, including coatings, adhesives, and polymers.
The compound can be synthesized through various chemical methods, often involving the reaction of acrylic acid derivatives with dioxane-based compounds. The synthesis and processing of such materials are crucial in materials science for developing advanced applications.
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is classified as a monomer in polymer chemistry. It is part of the broader category of acrylic monomers, which are essential for producing polymers through free radical polymerization processes.
The synthesis of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate can be achieved through several methods:
The synthesis often requires precise control over temperature and reaction time to optimize yield and purity. For example, maintaining a temperature between 60°C to 80°C during the esterification process can significantly improve the efficiency of the reaction.
The molecular structure of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate consists of:
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate undergoes various chemical reactions typical for acrylates:
The polymerization process typically requires initiators such as azobisisobutyronitrile (AIBN) or ultraviolet light to generate free radicals that initiate the polymer chain growth.
The mechanism of action for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate primarily involves:
Kinetic studies indicate that the rate of polymerization is influenced by factors such as temperature, concentration of initiators, and presence of solvents.
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate has several scientific uses:
The synthesis of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CAS 66492-51-1) relies on precise esterification protocols between 5-(hydroxymethyl)-5-ethyl-1,3-dioxane and acrylic acid derivatives. The reaction follows a classical Fischer esterification mechanism, where the hydroxyl group of the dioxane precursor nucleophilically attacks the carbonyl carbon of acrylic acid or its derivatives (typically acryloyl chloride). This process is catalyzed by Brønsted acids, with p-toluenesulfonic acid (pTSA) being particularly effective due to its ability to protonate the carbonyl oxygen, enhancing electrophilicity without promoting side reactions. The esterification exhibits second-order kinetics, with the rate highly dependent on temperature and catalyst concentration [6] [9].
Key Process Parameters:
Table 1: Optimization Parameters for Esterification Synthesis
Variable | Optimal Range | Effect on Yield | Byproduct Formation Risk |
---|---|---|---|
Acryloyl Chloride Equivalents | 1.10 - 1.15 eq | Maximizes at 1.12 eq (92%) | Diacrylate >1.15 eq |
pTSA Catalyst Loading | 0.5 - 1.0 mol% | Peak yield at 0.8 mol% | Dehydration >1.5 mol% |
Reaction Temperature | 0-5°C (initial), 65°C (final) | <5°C minimizes oligomerization | Polymerization >70°C |
MEHQ Concentration | 100-150 ppm | Prevents polymerization | None within range |
Alternative acrylation agents show distinct reactivity profiles: Acrylic anhydride offers slower kinetics but higher selectivity (yields ~85%), while N-acryloxysuccinimide enables near-quantitative yields under mild conditions but increases production costs significantly. Solvent selection proves critical; non-polar solvents (toluene) suppress hydrolysis but slow reaction rates, whereas polar aprotic solvents (THF) accelerate kinetics but necessitate rigorous anhydrous conditions [6] [9].
Modern catalytic approaches focus on enhancing atom economy and regioselectivity in dioxane-acrylate conjugation. Heterogeneous acid catalysts like sulfonated zirconia (ZrO₂/SO₄²⁻) achieve 88-92% conversion at 80°C with excellent recyclability (>5 cycles with <5% activity loss). These catalysts feature strong Brønsted acidity (H₀ = -12 to -16) and mesoporous structures (surface area >150 m²/g) that facilitate access to active sites while minimizing diffusion limitations. The mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by the hydroxymethyl group, with rate-determining step shifting from tetrahedral intermediate formation (in homogeneous catalysis) to substrate diffusion in porous catalysts [6] [9].
Enzymatic catalysis using immobilized Candida antarctica lipase B (Novozym 435) provides an ultra-selective pathway under mild conditions (40-45°C). This system achieves >99% regioselectivity for the primary alcohol of 5-(hydroxymethyl)-5-ethyl-1,3-dioxane, preventing transacetalization side reactions. However, reaction times extend to 24-48 hours, and yields plateau at 75-80% due to equilibrium limitations. Molecular sieves (3Å) shift equilibrium by water adsorption, boosting yields to 90% while maintaining enzyme stability [2] [9].
Table 2: Performance Comparison of Catalytic Systems
Catalyst Type | Reaction Conditions | Conversion | Selectivity | Key Advantages |
---|---|---|---|---|
Sulfonated Zirconia | 80°C, 6h, solvent-free | 92% | 94% | Recyclable, high activity |
Novozym 435 (CALB) | 45°C, 36h, tert-butanol | 80% → 90%* | >99% | Regioselective, mild conditions |
pTSA (homogeneous) | 65°C, 8h, toluene | 95% | 88% | Rapid kinetics |
Tin(II) 2-ethylhexanoate | 100°C, 4h, solvent-free | 89% | 91% | Low acrylic acid oligomerization |
*Yield increased to 90% with molecular sieves
Tin-based catalysts (e.g., tin(II) 2-ethylhexanoate) enable efficient solvent-free acrylation through a coordination-insertion mechanism. The Lewis acidic tin center activates the carbonyl group, while the alkoxide ligand facilitates alcohol deprotonation. This dual functionality achieves 89% yield in 4 hours at 100°C with minimal acrylic acid dimerization (<3%). Recent advances utilize flow reactors with immobilized tin catalysts on silica supports, enhancing productivity to 0.8 kg·L⁻¹·h⁻¹ and enabling continuous catalyst reuse [9].
Solvent-free methodologies significantly improve the sustainability profile of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate synthesis. Bulk acrylation techniques eliminate volatile organic compounds (VOCs) while enhancing reaction efficiency through:
Microwave-assisted synthesis achieves dramatic rate enhancement under solvent-free conditions. Exposure to 2.45 GHz radiation heats the reaction mixture volumetrically via dipole rotation, reaching optimal temperatures (80-90°C) in <5 minutes. This method reduces processing time from hours to minutes (20-30 minutes vs. 8-12 hours conventionally) while maintaining yields >90%. Crucially, microwave-specific non-thermal effects may lower the activation energy by stabilizing the transition state through dielectric polarization, though this remains debated in literature [6] [9].
Flow chemistry systems represent the pinnacle of green process intensification. Thin-film microreactors with immobilized lipase catalysts achieve 95% conversion in <10 minutes residence time at 50°C. Key advantages include:
Table 3: Green Metrics for Solvent-Free Production Technologies
Technology | PMI* (kg/kg) | E-Factor | Energy Intensity (kWh/kg) | Reaction Time |
---|---|---|---|---|
Conventional Batch | 4.8 | 5.2 | 18.7 | 8-12 h |
Microwave Batch | 1.2 | 0.8 | 6.3 | 20-30 min |
Continuous Flow (enzyme) | 1.0 | 0.3 | 3.1 | 8-10 min |
Reactive Distillation | 2.1 | 1.7 | 9.8 | 3-4 h |
*PMI = Process Mass Intensity
Hybrid curing systems utilize the monomer in solvent-free UV formulations where it copolymerizes with epoxy resins and polyester acrylates upon irradiation. These formulations leverage the dioxane ring's rigidity and the acrylate's reactivity to create interpenetrating polymer networks (IPNs) with superior mechanical properties. The monomer's bifunctionality (acrylate and cyclic acetal) enables dual-cure mechanisms: cationic ring-opening polymerization of dioxane moieties initiated by sulfonium salts complements radical acrylate polymerization, yielding coatings with exceptional adhesion (grade 0 per ASTM D3359) and flexibility (T-bend <1T) without solvent emissions [9].
Table 4: Standardized Nomenclature for (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate
Nomenclature System | Designation | Source |
---|---|---|
IUPAC Name | (5-ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate | [2] [7] |
CAS Registry | 66492-51-1 | [1] [3] [5] |
Common Synonyms | Cyclotrimethylolpropane methylal acrylate; CTFA; Photomer 4141 | [6] [9] |
Canonical SMILES | CCC1(COCOC1)COC(=O)C=C | [2] [5] |
InChI Key | STGXUBIZGYMIRM-UHFFFAOYSA-N | [2] [3] [7] |
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